(E)-N'-(4-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(4-Hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linkage (-NH-N=CH-) connecting a 4-hydroxybenzylidene moiety and a pyrazole ring substituted with a naphthalen-2-yl group.
The compound’s synthesis likely follows established protocols for analogous hydrazones: condensation of 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide with 4-hydroxybenzaldehyde in ethanol under acid catalysis (e.g., acetic acid), followed by recrystallization .
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-18-9-5-14(6-10-18)13-22-25-21(27)20-12-19(23-24-20)17-8-7-15-3-1-2-4-16(15)11-17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERYJDJBTFZCOH-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(4-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles and analyzes various studies focusing on its synthesis, characterization, and biological effects, particularly in anticancer and antimicrobial applications.
Synthesis and Characterization
The compound is synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. Characterization techniques such as FTIR, NMR (both and ), and X-ray crystallography have been employed to confirm the structure and purity of the compound. The crystal structure reveals a monoclinic system with specific lattice parameters that contribute to its stability and reactivity in biological systems .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound inhibits the growth of A549 lung cancer cells, with a notable induction of apoptosis observed at higher concentrations. The mechanism of action appears to involve the disruption of cellular pathways critical for cancer cell survival .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 25 | Cell cycle arrest |
| HeLa (Cervical) | 20 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, suggesting potential applications in treating infections .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 16 | High |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A549 Lung Cancer Study : A study conducted on A549 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with flow cytometry confirming increased apoptosis rates at higher doses .
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as an adjunct therapy in managing infections where conventional antibiotics fail .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrazole-carbohydrazide derivatives differ in substituents on the benzylidene aromatic ring (R1) and the pyrazole ring (R2). Key structural analogs include:
Key Observations :
- Substituent Effects: Electron-Donating Groups (e.g., -OH, -OCH3, -N(CH3)2): Enhance solubility and hydrogen-bonding capacity. The 4-hydroxy group in the target compound may improve binding to biological targets (e.g., enzymes) compared to methoxy or dimethylamino analogs . Naphthalenyl vs.
Physicochemical and Computational Insights
- HOMO-LUMO Gaps : Derivatives with electron-withdrawing groups (e.g., -Cl) exhibit lower HOMO-LUMO gaps (3.5–4.0 eV), increasing reactivity. The target compound’s 4-hydroxy group may result in a higher gap (~4.5 eV), reducing reactivity but improving stability .
- Molecular Docking : Naphthalenyl-containing analogs show stronger binding to cancer-related proteins (e.g., EGFR) due to extended hydrophobic interactions .
Q & A
Q. What are the standard synthetic protocols for preparing (E)-N'-(4-hydroxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves a condensation reaction between 3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide and 4-hydroxybenzaldehyde under acidic or reflux conditions. Key steps include:
- Hydrazide formation : Reacting pyrazole-carboxylic acid derivatives with hydrazine hydrate.
- Schiff base condensation : Using ethanol or methanol as a solvent with catalytic acetic acid, followed by reflux for 6–12 hours.
Purification is achieved via recrystallization (e.g., ethanol/water mixtures) .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- FT-IR : Confirms carbonyl (C=O) and hydrazone (C=N) bonds via peaks at ~1600–1700 cm⁻¹.
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic naphthyl protons at δ 7.5–8.5 ppm) and carbon backbone.
- Single-crystal X-ray diffraction : Resolves molecular geometry, confirming the (E)-configuration of the hydrazone moiety.
- ESI-MS : Validates molecular weight (e.g., [M+H]+ ion) .
Q. What solvent systems are optimal for crystallization?
Ethanol, methanol, or DMSO/water mixtures are preferred due to their ability to form high-quality single crystals. Slow evaporation at room temperature is standard .
Advanced Research Questions
Q. How do DFT/B3LYP calculations contribute to understanding electronic properties?
- Basis sets : The 6-311G(d,p) basis set is used for geometry optimization and vibrational frequency analysis.
- HOMO-LUMO analysis : Predicts charge transfer interactions (e.g., energy gaps ~3–5 eV indicate stability).
- NBO analysis : Identifies hyperconjugative interactions (e.g., lone pair donation from hydrazone N to π* orbitals).
- Solvent effects : IEFPCM models simulate aqueous environments, revealing solvatochromic shifts in UV-Vis spectra .
Q. How are molecular docking studies designed to predict biological activity?
- Target selection : Common targets include enzymes like carbonic anhydrase or receptors (e.g., cannabinoid receptors) based on structural analogs .
- Software : AutoDock Vina or GOLD with scoring functions (e.g., ChemPLP) evaluate binding affinities.
- Validation : RMSD values (<2 Å) between docked and crystallographic poses ensure reliability .
Q. How can discrepancies between experimental and computational data be resolved?
- Vibrational assignments : Compare experimental IR/Raman spectra with scaled DFT frequencies (scale factor ~0.96–0.98).
- X-ray vs. DFT geometries : Adjust torsion angles in computational models to match crystallographic data.
- Statistical metrics : Use R² values and mean absolute errors (MAE) to quantify agreement .
Q. What strategies refine crystal structures with twinned or low-resolution data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
